An In-depth Technical Guide to 5-Chloropentanal: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 5-Chloropentanal: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloropentanal is a bifunctional organic compound containing both an aldehyde and a chloroalkane functional group. This unique structural feature makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and agrochemical applications. Its reactivity allows for a variety of chemical transformations, including nucleophilic additions at the carbonyl group and nucleophilic substitutions at the carbon bearing the chlorine atom. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of 5-chloropentanal.
Chemical Properties and Structure
5-Chloropentanal is a colorless to light yellow liquid with a pungent odor.[1] It is a versatile building block in organic synthesis due to its reactive aldehyde group and a halogenated alkyl chain.[2]
Physicochemical Properties
The key physicochemical properties of 5-chloropentanal are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉ClO | [3][4] |
| Molecular Weight | 120.58 g/mol | [3][5][6] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 172 °C at 760 mmHg | [3][7][8] |
| Density | 1.006 g/cm³ | [3][7][8] |
| Flash Point | 67 °C (152.6 °F) | [3][6][8] |
| Refractive Index | 1.419 | [7][8] |
| Vapor Pressure | 1.36 mmHg at 25 °C | [8][9] |
| Solubility | Soluble in polar aprotic solvents like ethyl acetate (B1210297) and dichloromethane (B109758). | [10] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. It is recommended to store under an inert atmosphere and at temperatures below -20°C. | [3][9] |
Structural Information
The structural identifiers for 5-chloropentanal are provided below.
| Identifier | Value | Reference(s) |
| IUPAC Name | 5-chloropentanal | [5][6] |
| Synonyms | 5-Chlorovaleraldehyde, Pentanal, 5-chloro- | [1][3] |
| CAS Number | 20074-80-0 | [3][5] |
| SMILES | C(CCCl)CC=O | [5] |
| InChI | InChI=1S/C5H9ClO/c6-4-2-1-3-5-7/h5H,1-4H2 | [5] |
| InChIKey | ZNLHWEDEIKEQDK-UHFFFAOYSA-N | [5][6] |
Synthesis of 5-Chloropentanal
Several synthetic routes have been established for the preparation of 5-chloropentanal. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.
Reduction of Methyl 5-Chlorovalerate
A common laboratory-scale synthesis involves the reduction of methyl 5-chlorovalerate using diisobutylaluminium hydride (DIBAL-H) at low temperatures.[1][2][3]
-
Dissolve methyl 5-chlorovalerate (1.0 equivalent) in anhydrous toluene (B28343) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.0 M in toluene, 1.27 equivalents) dropwise to the stirred solution, maintaining the internal temperature at -78 °C. The addition should take approximately 1 hour.[1][3]
-
After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional 3 hours.[1][3]
-
Quench the reaction by the slow, dropwise addition of 6N hydrochloric acid.[1][3]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer twice with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-chloropentanal. The product is often used in the next step without further purification.[1][3]
Oxidation of 5-Chloro-1-pentanol (B147386)
Another viable synthetic route is the oxidation of 5-chloro-1-pentanol. This method is advantageous due to the commercial availability of the starting alcohol. Mild oxidizing agents are preferred to avoid over-oxidation to the corresponding carboxylic acid.[6]
The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes.[4][11]
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.7 equivalents) in DCM, keeping the temperature below -60 °C.
-
After stirring for 5 minutes, add a solution of 5-chloro-1-pentanol (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add triethylamine (B128534) (7.0 equivalents) dropwise and allow the reaction to warm to room temperature.[12]
-
Quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
The Dess-Martin periodinane oxidation offers a metal-free and mild alternative for the synthesis of aldehydes.[13][14][15]
-
To a stirred solution of 5-chloro-1-pentanol (1.0 equivalent) in anhydrous dichloromethane at room temperature, add Dess-Martin periodinane (1.1 equivalents) in one portion.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford the crude 5-chloropentanal, which can be further purified.
Synthesis Workflow Diagrams
Purification and Analysis
Purification of 5-chloropentanal is typically achieved by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[6] The purity of the final product is assessed using a combination of chromatographic and spectroscopic techniques.
Purification Protocol: Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude 5-chloropentanal in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Workflow
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 5-chloropentanal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Expected) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aldehyde Proton | ~9.8 | t | ~1.5 | -CHO |
| Methylene (α to CHO) | ~2.5 | dt | J ≈ 7.0, 1.5 | -CH₂-CHO |
| Methylene (β to CHO) | ~1.8 | m | - | -CH₂-CH₂-CHO |
| Methylene (γ to CHO) | ~1.9 | m | - | -CH₂-CH₂-Cl |
| Methylene (δ to CHO) | ~3.6 | t | J ≈ 6.5 | -CH₂-Cl |
| ¹³C NMR (Expected) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~202 | -CHO |
| Methylene (α to CHO) | ~43 | -CH₂-CHO |
| Methylene (β to CHO) | ~21 | -CH₂-CH₂-CHO |
| Methylene (γ to CHO) | ~32 | -CH₂-CH₂-Cl |
| Methylene (δ to CHO) | ~44 | -CH₂-Cl |
Note: The expected chemical shifts are based on the structure of 5-chloropentanal and typical values for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | ~2820 and ~2720 | Medium |
| C=O stretch (aldehyde) | ~1725 | Strong |
| C-H stretch (alkane) | 2850-2960 | Medium-Strong |
| C-Cl stretch | 600-800 | Medium-Strong |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 5-chloropentanal is expected to show a molecular ion peak (M⁺) at m/z 120 and a characteristic M+2 peak at m/z 122 with an approximate intensity ratio of 3:1, indicative of the presence of a chlorine atom. Common fragmentation patterns would involve the loss of chlorine (M-35/37), cleavage alpha to the carbonyl group, and McLafferty rearrangement.
| m/z | Possible Fragment |
| 120/122 | [C₅H₉ClO]⁺ (Molecular Ion) |
| 91/93 | [M - CHO]⁺ |
| 85 | [M - Cl]⁺ |
| 44 | [CH₂=C(OH)H]⁺ (from McLafferty rearrangement) |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |
Safety Information
5-Chloropentanal is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][]
-
Signal Word: Warning[3]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a chemical fume hood.[17]
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere, preferably in a freezer at temperatures below -20°C.[3][9]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
In case of skin contact: Immediately wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Disclaimer: This guide is intended for informational purposes only and does not constitute a comprehensive safety data sheet. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. chembk.com [chembk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5-Chloropentanal | 20074-80-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. 5-Chloropentanal | C5H9ClO | CID 643048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chloropentanal | 20074-80-0 | Benchchem [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 5-chloropentanal | 20074-80-0 [chemnet.com]
- 9. lookchem.com [lookchem.com]
- 10. 5-chloropentanal; CAS No.: 20074-80-0 [chemshuttle.com]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Dess–Martin Periodinane [merckmillipore.com]
- 14. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 15. Dess-Martin Oxidation [organic-chemistry.org]
- 17. fishersci.com [fishersci.com]
